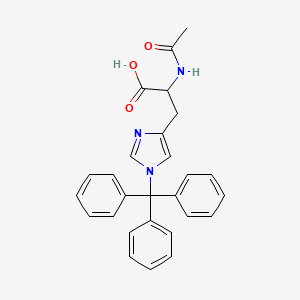

Ac-His(tau-Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-20(31)29-25(26(32)33)17-24-18-30(19-28-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18-19,25H,17H2,1H3,(H,29,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVFDBMJIPSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gatekeeper of Histidine's Reactivity: A Technical Guide to the Trityl Group in Ac-His(tau-Trt)-OH

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among these, the trityl (Trt) group plays a pivotal role in managing the unique challenges posed by the amino acid histidine. This in-depth technical guide elucidates the critical function of the trityl group in Nα-acetyl-L-histidine(τ-Trt), or Ac-His(tau-Trt)-OH, a commonly used building block in the synthesis of complex peptides.

The imidazole side chain of histidine, with its two nitrogen atoms (π and τ), presents a dual threat during peptide synthesis: a propensity for undesirable side reactions and a high susceptibility to racemization. The strategic placement of a bulky and acid-labile trityl group on the τ-nitrogen of the imidazole ring effectively mitigates these issues, ensuring the stereochemical integrity and desired composition of the final peptide product.

Core Functions of the Trityl Group

The primary function of the trityl group in this compound is to serve as a sterically hindering protecting group for the imidazole side chain of histidine. This protection is crucial for two main reasons:

-

Prevention of Side Reactions: The lone pair of electrons on the imidazole nitrogens makes them nucleophilic and susceptible to acylation by the activated carboxyl group of the incoming amino acid during peptide coupling. This can lead to the formation of undesired branched peptides or other side products. The bulky trityl group physically blocks access to the τ-nitrogen, preventing these unwanted reactions.

-

Suppression of Racemization: Histidine is one of the most prone amino acids to racemization during peptide synthesis. The mechanism of racemization involves the abstraction of the α-proton of the activated histidine residue, a process that is unfortunately catalyzed by the basic imidazole side chain itself. By attaching the electron-withdrawing and sterically demanding trityl group to the τ-nitrogen, the basicity of the imidazole ring is reduced, thereby significantly suppressing this intramolecular base-catalyzed racemization. While not always completely eliminating racemization, the trityl group offers a substantial improvement in maintaining the chiral purity of the histidine residue.

Quantitative Analysis of Trityl Group Efficacy

The use of a trityl group on the histidine side chain has a demonstrable impact on the stereochemical purity and overall yield of peptide synthesis. While specific quantitative data can vary depending on the coupling reagents, reaction conditions, and peptide sequence, the following tables summarize the general observations and comparative performance of different histidine protection strategies.

| Protecting Group | Coupling Method | % Racemization (D-His Isomer) | Reference |

| None | DCC/HOBt | High (can exceed 10%) | General Knowledge |

| Trityl (Trt) | DCC/HOBt | Low to Moderate (typically <2%) | [General consensus in peptide chemistry literature] |

| Benzyloxymethyl (Bom) | DCC/HOBt | Very Low (<0.5%) | [1] |

| 4-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIPEA | Very Low (<0.1%) | [2] |

Table 1: Comparative Racemization of Histidine with Different Side-Chain Protecting Groups. This table illustrates the effectiveness of various protecting groups in minimizing racemization during peptide coupling. While the trityl group significantly reduces racemization compared to unprotected histidine, other protecting groups like Bom and MBom can offer even greater suppression.

| Histidine Derivative | Peptide Sequence | Overall Yield | Purity | Reference |

| Ac-His-OH (unprotected) | Model Hexapeptide | Variable, often lower due to side reactions | Lower, with multiple byproducts | [General observations in synthesis reports] |

| This compound | Model Hexapeptide | Generally higher and more reproducible | Higher, with fewer side products | [3] |

Table 2: Impact of Trityl Protection on Peptide Synthesis Yield and Purity. The use of Trt-protected histidine generally leads to higher yields and purer crude peptide products due to the prevention of side reactions and improved coupling efficiency.

Experimental Protocols

Protocol 1: N-τ-Tritylation of N-acetyl-L-histidine

This protocol describes the synthesis of this compound from N-acetyl-L-histidine.

Materials:

-

N-acetyl-L-histidine

-

Trityl chloride (Trt-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Suspend N-acetyl-L-histidine (1 equivalent) in anhydrous DCM or ACN.

-

Add triethylamine or DIPEA (2.2 equivalents) to the suspension and stir until a clear solution is obtained.

-

Cool the solution to 0°C in an ice bath.

-

Add trityl chloride (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the triethylammonium chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a white solid.

Protocol 2: Cleavage of the Trityl Group from the Histidine Side Chain

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid-phase support using a trifluoroacetic acid (TFA)-based cocktail.

Materials:

-

Trityl-protected peptide on resin or in solution

-

Trifluoroacetic acid (TFA)

-

Scavengers such as triisopropylsilane (TIS) and water.

Procedure for Cleavage from Resin:

-

Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The TIS acts as a scavenger to trap the released trityl cations, preventing re-attachment to other nucleophilic residues like tryptophan.

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the formation of the trityl cation.[4]

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Visualizing the Core Concepts

To further clarify the role of the trityl group and the processes involved, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Workflow for the protection and deprotection of histidine using a trityl group.

Caption: Mechanism of histidine racemization and its suppression by the trityl group.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

In-Depth Technical Guide to Ac-His(tau-Trt)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-acetyl-L-histidine(τ-Trt), commonly abbreviated as Ac-His(tau-Trt)-OH. This protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This document details its chemical characteristics, outlines relevant experimental methodologies, and illustrates its role in the synthesis of custom peptides.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-histidine, modified with two key protecting groups: an acetyl group at the Nα-terminus and a trityl group on the tau (τ) nitrogen of the imidazole side chain. These modifications are crucial for its application in peptide synthesis, preventing unwanted side reactions and preserving stereochemical integrity during the coupling process.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 183498-47-7 | [1][2] |

| Molecular Formula | C27H25N3O3 | [1] |

| Molecular Weight | 439.52 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Optical Rotation | [a]20D = 20 ± 2º (c=1.0012 in MeOH) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a specialized building block in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid resin support.[3][4] The protecting groups on this compound are essential for the success of this process.

-

Nα-Acetyl Group: The acetyl group at the N-terminus provides a permanent block, making this compound suitable as an N-terminal capping agent in a peptide sequence. This is often desired in the synthesis of therapeutic peptides to mimic the structure of native proteins or to improve stability against enzymatic degradation.

-

τ-Trityl Group: The bulky trityl (triphenylmethyl) group on the side chain imidazole ring serves two primary purposes:

-

Prevention of Side Reactions: The imidazole side chain of histidine is nucleophilic and can participate in undesirable side reactions during peptide coupling. The trityl group sterically hinders the imidazole nitrogen, preventing acylation or other modifications.[3]

-

Suppression of Racemization: Histidine is particularly prone to racemization (loss of stereochemical purity) during the activation step of peptide coupling. Protection of the imidazole nitrogen with a bulky group like trityl significantly reduces the rate of racemization, ensuring the incorporation of the desired L-histidine enantiomer.

-

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support, often using a strong acid like trifluoroacetic acid (TFA).[5]

Logical Workflow of SPPS using a Protected Amino Acid

The following diagram illustrates the general workflow of a single coupling cycle in solid-phase peptide synthesis, highlighting the role of a protected amino acid like this compound.

Caption: General cycle of solid-phase peptide synthesis.

Experimental Protocols

Representative Synthesis of this compound

Step 1: Synthesis of His(Trt)-OH

This procedure is adapted from methods for the tritylation of amino acids.

-

Dissolution: Dissolve L-histidine in a suitable solvent such as acetonitrile.

-

Addition of Trityl Chloride: Add trityl chloride to the solution, often in the presence of a Lewis acid catalyst like zinc chloride to facilitate the reaction.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and adjust the pH to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or chromatography to yield His(Trt)-OH.

Step 2: Acetylation of His(Trt)-OH

This procedure is a general method for the N-acetylation of amino acids.

-

Dissolution: Suspend His(Trt)-OH in a suitable solvent, such as a mixture of acetic acid and acetic anhydride.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water to hydrolyze the excess acetic anhydride. The product may precipitate upon addition of water or a non-polar solvent.

-

Purification: The crude this compound can be purified by recrystallization or flash chromatography to obtain the final product.

HPLC Purification of Protected Amino Acids

High-performance liquid chromatography (HPLC) is a standard technique for the purification and analysis of protected amino acids. A typical reversed-phase HPLC (RP-HPLC) protocol is provided below.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute the compound of interest. For example, a gradient of 10% to 90% B over 30 minutes.

-

Flow Rate: A typical flow rate is 1 mL/min for analytical scale and can be scaled up for preparative purification.

-

Detection: UV detection at 220 nm and 280 nm is suitable for detecting the peptide backbone and the aromatic trityl group, respectively.

Fractions containing the pure product are collected, pooled, and lyophilized to obtain the purified this compound.

Analytical Characterization

The structure and purity of this compound are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl group (a singlet around 2.0 ppm), the protons of the histidine backbone, the imidazole ring protons, and the aromatic protons of the trityl group (typically in the range of 7.0-7.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the histidine residue, and the aromatic carbons of the trityl group. The chemical shift of the imidazole carbons can confirm the attachment of the trityl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton (439.52 + 1.01 = 440.53). Fragmentation analysis (MS/MS) can provide further structural confirmation, with expected losses of the acetyl group, the carboxylic acid group, and the trityl group.

Conclusion

This compound is a vital reagent for researchers and drug developers engaged in peptide synthesis. Its carefully designed structure with orthogonal protecting groups allows for the efficient and stereochemically controlled incorporation of histidine residues into peptide chains. This technical guide provides a foundational understanding of its chemical properties, a framework for its synthesis and purification, and an illustration of its crucial role in the broader context of solid-phase peptide synthesis. The provided data and protocols serve as a valuable resource for the successful application of this compound in the development of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to N-terminal Acetylation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-terminal acetylation, the covalent attachment of an acetyl group (CH₃CO-) to the alpha-amino group of the first amino acid in a peptide, is a critical modification in peptide synthesis. This process is not merely a synthetic convenience but a strategic tool to enhance the therapeutic and investigational potential of peptides. By mimicking a common post-translational modification found in approximately 80-90% of human proteins, N-terminal acetylation imparts several beneficial properties to synthetic peptides, influencing their stability, biological activity, and physical characteristics.[1][2][3]

Core Principles and Strategic Advantages

The primary reason for N-terminal acetylation is to alter the physicochemical properties of the peptide's N-terminus. The free N-terminal amine is typically protonated at physiological pH, carrying a positive charge. Acetylation neutralizes this charge, which has several profound consequences:

-

Enhanced Proteolytic Stability : The free N-terminus is a primary recognition site for aminopeptidases, a class of exopeptidases that degrade peptides and proteins by sequentially cleaving amino acids from the N-terminus.[4][5] Capping the N-terminus with an acetyl group sterically hinders and electronically prevents recognition by these enzymes, significantly increasing the peptide's half-life in biological fluids like plasma.[5][6][7] This enhanced stability is crucial for therapeutic peptides that need to circulate in the body to reach their target.

-

Mimicking Native Protein Structures : A vast majority of eukaryotic proteins are naturally N-terminally acetylated.[1][2] For synthetic peptides designed to mimic a segment of a native protein—for instance, in receptor binding studies or as immunogens for antibody production—N-terminal acetylation is often essential to replicate the native structure and function accurately.[8][9] This modification can also stabilize secondary structures like α-helices at the N-terminus.[1][10]

-

Modulation of Biological Activity and Receptor Interaction : By neutralizing the N-terminal charge, acetylation can alter how a peptide interacts with its biological target.[1] This can lead to improved binding affinity and specificity. For example, the removal of the positive charge can enhance a peptide's ability to cross cell membranes, which is particularly advantageous for intracellular drug targets.[1][9]

-

Reduced Immunogenicity : In some cases, modifying the termini of a peptide can reduce its recognition by the immune system, which is a desirable trait for therapeutic peptides to avoid adverse immune reactions.

-

Improved Solubility (Sequence Dependent) : While charge neutralization can sometimes decrease the overall solubility of a peptide, in certain contexts, it can help mitigate issues related to the N-terminal charge.[8][11] However, this effect is highly sequence-dependent and must be evaluated on a case-by-case basis.

Quantitative Impact of N-terminal Acetylation

The effects of N-terminal acetylation have been quantified across various studies, demonstrating its significant impact on peptide stability and function. The following table summarizes key findings from the literature.

| Peptide/Protein | Modification | Parameter Measured | Unmodified Value | Acetylated Value | Fold Change/Improvement | Reference Context |

| Various short peptides (Ala-Ala, Ala-Ala-Ala, Leu-Gly-Gly) | N-terminal Acetylation | Peptide remaining after 6h incubation in rumen fluid | ~0% | ~100% | Complete protection | Demonstrates dramatic increase in stability against microbial aminopeptidases.[12][13] |

| Anionic Peptide Nanofilaments (Ac-AD and Ac-PD) | N-terminal Acetylation | Half-life in human plasma | <0.5 hours | 8.64 and 20.7 hours | >17-fold and >41-fold increase | Shows significant enhancement in stability against non-specific proteolysis in plasma.[6] |

| Methionine Enkephalin (Met-enk) & Leucine Enkephalin (Leu-enk) | N-terminal Acetylation | Peptide remaining after 30 min incubation with aminopeptidase M | <1% (hydrolyzed within 1 min) | >90% | >90-fold increase in stability | Highlights the profound protective effect against specific enzymatic degradation.[14] |

| Ubc12 (E2 enzyme) | N-terminal Acetylation | Binding affinity to Dcn1 (E3 ligase) | - | - | ~100-fold increase | Illustrates the crucial role of acetylation in mediating protein-protein interactions.[15] |

Experimental Protocols

N-terminal acetylation is typically performed as the final step on the solid-phase resin before cleavage and deprotection of the side chains. This ensures that only the N-terminal α-amino group is acetylated.

On-Resin N-terminal Acetylation Protocol (Fmoc-SPPS)

This protocol is performed after the final amino acid has been coupled and its Fmoc protecting group has been removed.

1. Materials and Reagents:

-

Peptide-resin with a free N-terminus.

-

Acetylation Solution: A common solution is 10% (v/v) acetic anhydride and 5% (v/v) Diisopropylethylamine (DIPEA) or Pyridine in N,N-Dimethylformamide (DMF). For a 10 mL solution, this would be 1 mL of acetic anhydride, 0.5 mL of DIPEA, and 8.5 mL of DMF.

-

N,N-Dimethylformamide (DMF) for washing.

-

Dichloromethane (DCM) for washing.

-

Methanol (MeOH) for washing.

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel.

2. Methodology (for a 0.10 mmol scale synthesis):

-

Resin Preparation: After the final Fmoc deprotection and subsequent DMF washes, ensure the peptide-resin is solvated in ~2 mL of DMF in the reaction vessel.[11]

-

Acetylation Reaction:

-

Drain the DMF from the resin.

-

Add the acetylation solution (~2 mL for 0.10 mmol scale) to the resin.

-

Agitate the mixture using a shaker or vortex mixer for 30-60 minutes at room temperature.[11] The reaction involves the nucleophilic attack of the free N-terminal amine on the carbonyl carbon of acetic anhydride.[11]

-

-

Washing:

-

Drain the acetylation solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:

-

3 x DMF washes

-

3 x DCM washes

-

3 x MeOH washes

-

-

Dry the resin under vacuum.

-

-

Verification (Optional but Recommended):

-

A small amount of resin can be cleaved, and the resulting peptide analyzed by Mass Spectrometry (MS). A successful acetylation will result in a mass increase of 42.04 Da compared to the non-acetylated peptide.[1]

-

The Kaiser test can be performed on a few beads of resin. A negative result (yellow beads) indicates that the primary amine has been successfully capped.

-

-

Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and protecting groups used.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the key processes and rationale behind N-terminal acetylation.

References

- 1. lifetein.com [lifetein.com]

- 2. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpt.com [jpt.com]

- 5. cambridge.org [cambridge.org]

- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-terminal modification - MOL Changes [molchanges.com]

- 9. lifetein.com [lifetein.com]

- 10. researchgate.net [researchgate.net]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Acetylation of peptides inhibits their degradation by rumen micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetylation of peptides inhibits their degradation by rumen micro-organisms | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Terminal Acetylation-Targeted N-End Rule Proteolytic System: The Ac/N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ac-His(tau-Trt)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-acetyl-τ-(trityl)-L-histidine, commonly referred to as Ac-His(tau-Trt)-OH. This derivative of the essential amino acid histidine is a valuable building block in the field of peptide synthesis, particularly for the development of peptide-based therapeutics and research tools. Its unique protecting groups allow for the controlled and precise assembly of complex peptide chains.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Parameter | Value | Reference(s) |

| CAS Number | 183498-47-7 | [1][2][3] |

| Molecular Weight | 439.5 g/mol | [1][2] |

| Molecular Formula | C₂₇H₂₅N₃O₃ | [1][2] |

| Synonyms | N-alpha-Acetyl-Nin-trityl-L-histidine, Ac-L-His(Trt)-OH | [1] |

| Primary Application | Building block for peptide synthesis | [3] |

| Storage | Room temperature, sealed and dry | [2] |

The Role of Protecting Groups in Peptide Synthesis

The utility of this compound in peptide synthesis stems from its two protecting groups: the N-terminal acetyl (Ac) group and the side-chain trityl (Trt) group.

-

N-terminal Acetyl (Ac) Group: The acetyl group at the N-terminus blocks the alpha-amino group of histidine. This is particularly useful when the histidine residue is intended to be the N-terminal amino acid of the final peptide, mimicking a common post-translational modification in natural proteins.

-

Side-Chain Trityl (Trt) Group: The imidazole ring of the histidine side chain is reactive and can lead to undesirable side reactions during peptide synthesis. The bulky trityl group is attached to the tau (τ) nitrogen of the imidazole ring, effectively preventing these side reactions.[4] The Trt group is known for its acid lability, meaning it can be removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other protecting groups that are sensitive to different conditions.[5] This selectivity is a cornerstone of modern solid-phase peptide synthesis (SPPS).

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily employed in SPPS, a widely used method for synthesizing peptides. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent for Fmoc group (if applicable, e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA with scavengers like water, TIS)

Methodology:

-

Resin Preparation and First Amino Acid Coupling: The synthesis begins with the covalent attachment of the C-terminal amino acid to the resin. If this compound is the sole or C-terminal residue, it can be attached to a suitable resin.

-

Peptide Chain Elongation (Coupling/Deprotection Cycles): For building a longer peptide where this compound is not the C-terminal residue, a standard SPPS cycle is followed. This involves:

-

Deprotection: Removal of the temporary N-terminal protecting group (commonly Fmoc) from the resin-bound amino acid.

-

Coupling: Activation of the next protected amino acid (like this compound) with a coupling reagent and its addition to the deprotected N-terminus of the growing peptide chain.

-

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group from histidine, are removed.

-

The peptidyl-resin is treated with a cleavage cocktail, typically a strong acid solution like 95% trifluoroacetic acid (TFA).[5]

-

The presence of the Trt group will often result in a deep yellow color during cleavage due to the formation of the stable trityl cation.[6]

-

Scavengers are included in the cleavage cocktail to prevent the reactive trityl cations from modifying other sensitive amino acids in the peptide.

-

The cleaved peptide is then precipitated, purified (usually by HPLC), and characterized.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of using a protected amino acid like this compound in a typical solid-phase peptide synthesis workflow.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical Relationships of this compound in SPPS.

References

The Role of Ac-His(tau-Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Nα-acetyl-L-histidine(τ-trityl) (Ac-His(tau-Trt)-OH) and its more commonly used Fmoc-protected counterpart, Fmoc-His(tau-Trt)-OH, in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group for the imidazole side chain of histidine is a cornerstone of modern peptide synthesis, particularly within the widely adopted Fmoc/tBu strategy. This document provides a comprehensive overview of its application, challenges, and best practices, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the synthesis of complex peptides.

Core Concepts: The Trityl Group in Histidine Protection

In SPPS, the reactive side chain of histidine's imidazole ring must be protected to prevent undesirable side reactions during peptide chain elongation. The trityl (Trt) group, a bulky and acid-labile protecting group, is frequently employed for this purpose. It is introduced on the τ-nitrogen (tele) of the imidazole ring.

The primary advantages of using the Trt group for histidine side-chain protection include its stability to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and its ready cleavage under acidic conditions at the final step of peptide synthesis[1][2][3]. This orthogonality is fundamental to the success of the Fmoc/tBu strategy.

However, a significant challenge associated with histidine incorporation is its high propensity for racemization during the coupling step. It is crucial to note that the Trt protecting group on the side chain does not prevent this racemization[1][3]. The choice of coupling reagent and reaction conditions, therefore, becomes paramount in preserving the stereochemical integrity of the histidine residue.

Quantitative Data: Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents

The extent of racemization of Fmoc-His(Trt)-OH is highly dependent on the activation method. The following table summarizes the percentage of D-His formation observed with different coupling reagents.

| Coupling Reagent | Base | % D-His Isomer Formed | Reference |

| DCC/HOBt | - | 2.8 | [4] |

| DEPBT | DIEA | 0.8 | [4] |

| DEPBT | Collidine | 0.8 | [4] |

| TBTU | DIEA | 4.5 | [4] |

| TBTU | Collidine | 4.1 | [4] |

| PyBOP | DIEA | 12.7 | [4] |

| PyBOP | Collidine | 4.4 | [4] |

| DIC/Oxyma | - | 1.8 | |

| HATU/NMM | - | >5 |

Data compiled from multiple sources to illustrate the impact of coupling reagents on histidine racemization.

These data highlight that milder coupling reagents like DEPBT and the DIC/Oxyma combination tend to result in lower levels of racemization. The use of a less hindered base, such as collidine in place of DIPEA, can also mitigate this side reaction.

Experimental Protocols

Protocol 1: Coupling of Fmoc-His(Trt)-OH in SPPS

This protocol outlines a standard procedure for the incorporation of a histidine residue using Fmoc-His(Trt)-OH on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-His(Trt)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)

-

Base (e.g., DIPEA or collidine) (6-10 equivalents for aminium/uronium reagents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF and DCM.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH and the coupling reagent in DMF. If using an aminium/uronium salt-based reagent (e.g., HBTU, HATU), add the base (DIPEA or collidine) and allow for a pre-activation time of 2-5 minutes. For carbodiimide-based coupling (e.g., DIC/Oxyma), the reagents are typically added directly to the resin.

-

Coupling Reaction: The activated Fmoc-His(Trt)-OH solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

Protocol 2: Cleavage of the Trt Group and Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support and the concomitant removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: The fully synthesized peptide-resin is washed with DCM and dried under vacuum.

-

Cleavage Reaction: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The resin may turn a deep yellow color due to the formation of the stable trityl cation.

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Washing: The precipitated peptide is collected by centrifugation, and the supernatant is decanted. The peptide pellet is washed multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Drying: The final peptide is dried under vacuum.

Visualization of Workflows and Pathways

Experimental Workflow for SPPS of a Bioactive Peptide

The following diagram illustrates a typical workflow for the solid-phase synthesis of a bioactive peptide, such as a GLP-1 analog, which often contains histidine residues.

Caption: Workflow for Solid-Phase Peptide Synthesis of a Bioactive Peptide.

Signaling Pathway: Renin-Angiotensin System

Peptides synthesized using this compound or its analogs can be utilized to study various biological pathways. For instance, Angiotensin II, a key octapeptide hormone in the Renin-Angiotensin System that regulates blood pressure, contains a histidine residue. The synthesis of Angiotensin II and its analogs is crucial for research in cardiovascular diseases.

Caption: Simplified Renin-Angiotensin Signaling Pathway.

Conclusion

The use of this compound and its Fmoc-protected derivative is integral to the synthesis of histidine-containing peptides via SPPS. While the Trt group offers robust protection of the imidazole side chain, careful consideration of coupling conditions is essential to minimize racemization. By selecting appropriate coupling reagents and adhering to optimized protocols for both coupling and cleavage, researchers can successfully synthesize complex peptides for a wide range of applications in basic research, drug discovery, and development. The methodologies and data presented in this guide provide a solid foundation for achieving high-purity, stereochemically defined peptides containing histidine.

References

- 1. Synthesis and pharmaceutical characterization of site specific mycophenolic acid-modified Xenopus glucagon-like peptide-1 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 3. The biochemistry of the renin-angiotensin system and its role in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Protecting Groups in Histidine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique imidazole side chain of histidine presents a dual challenge in peptide synthesis and the development of peptide-based therapeutics. Its nucleophilic and basic nature can lead to undesirable side reactions, including racemization and N-acylation during coupling steps. Effective protection of the imidazole ring is therefore paramount to ensure the synthesis of pure, well-defined peptides with the correct stereochemistry. This technical guide provides a comprehensive overview of the most commonly employed protecting groups for histidine, their chemical properties, stability, and the experimental protocols for their application and removal.

The Challenge of the Histidine Imidazole Ring

The imidazole ring of histidine contains two nitrogen atoms: the π-nitrogen (N-π or Nτ) and the τ-nitrogen (N-τ or Nπ). The lone pair of electrons on the N-π is in close proximity to the chiral α-carbon, which can lead to abstraction of the α-proton during activation for coupling, resulting in racemization. Furthermore, the nucleophilic nature of the unprotected imidazole ring can lead to side reactions such as acylation. The choice of an appropriate protecting group is therefore critical and depends on the overall synthetic strategy, particularly the choice between Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies.

Classification of Histidine Protecting Groups

Histidine protecting groups can be broadly classified based on their chemical nature and the conditions required for their removal. A key distinction is also made based on the nitrogen atom of the imidazole ring to which they are attached, which has significant implications for racemization control.

Quantitative Data on Histidine Protecting Groups

The selection of a protecting group is often a trade-off between stability, ease of cleavage, and its effectiveness in preventing side reactions. The following tables summarize available quantitative data for some of the most common histidine protecting groups.

Table 1: Stability and Cleavage of Common Histidine Protecting Groups

| Protecting Group | Synthetic Strategy | Stability | Cleavage Conditions | Cleavage Yield |

| Trt (Trityl) | Fmoc | Labile to strong acid | 95% TFA/scavengers (e.g., 2.5% TIS, 2.5% H₂O) for 1-2 hours. | Generally high, but sequence-dependent. |

| Mtt (4-Methyltrityl) | Fmoc | More acid-labile than Trt | 1% TFA in DCM (repeated treatments) or 15% TFA.[1][2] | High, allows for orthogonal deprotection on-resin. |

| Boc (tert-Butoxycarbonyl) | Fmoc | Acid-labile | Co-cleaved with standard TFA cleavage cocktails. | High. |

| Dnp (2,4-Dinitrophenyl) | Boc | Stable to acid | 1 M thiophenol/0.5 M DIEA in DMF for 1-2 hours.[1] | Quantitative. |

| Tos (Tosyl) | Boc | Stable to TFA | HF, TFMSA, or other strong acids. Unstable to HOBt.[1] | High, but harsh conditions required. |

| Bom (Benzyloxymethyl) | Boc | Stable to TFA | HF or catalytic hydrogenolysis.[1] | High, but requires specific cleavage methods. |

Table 2: Racemization of Histidine Derivatives in Peptide Coupling

| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |

| Fmoc-His(Trt)-OH | 50°C, 10 min (Microwave) | 6.8% | [3] |

| Fmoc-His(Boc)-OH | 50°C, 10 min (Microwave) | 0.18% | [3] |

| Fmoc-His(Trt)-OH | 90°C, 2 min (Microwave) | >16% | [3] |

| Fmoc-His(Boc)-OH | 90°C, 2 min (Microwave) | 0.81% | [3] |

| Fmoc-His(Trt)-OH | DIC/Oxyma in NBP | 2.5% | [4] |

| Fmoc-His(Trt)-OH | TBEC/Oxyma in DMF | 1.1% | [4] |

| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | No detectable racemization | [5] |

Detailed Experimental Protocols

Protocol 1: Deprotection of N-im-Dnp-Histidine

This protocol is suitable for the removal of the 2,4-dinitrophenyl (Dnp) group from the imidazole side chain of histidine in solid-phase peptide synthesis.[1]

Materials:

-

Dnp-protected peptide-resin

-

Dimethylformamide (DMF)

-

Thiophenol

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin) for 30 minutes.

-

Prepare a deprotection solution of 1 M thiophenol and 0.5 M DIEA in DMF.

-

Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) and agitate at room temperature for 1 hour.

-

Repeat the treatment with fresh deprotection solution for an additional hour.

-

Filter the resin and wash thoroughly with DMF (3 x resin volume).

-

Wash the resin with DCM (3 x resin volume).

-

Wash the resin with Methanol (3 x resin volume).

-

Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of Peptides with Trt-Protected Histidine

This protocol describes the final cleavage of a peptide from the solid support and the simultaneous removal of the trityl (Trt) protecting group from the histidine side chain.

Materials:

-

Trt-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry thoroughly under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2 hours. A color change to deep yellow or orange is often observed due to the formation of the trityl cation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Logical Workflows and Signaling Pathways

The decision-making process for selecting a histidine protecting group can be visualized as a logical workflow. The primary consideration is the overall synthetic strategy (Boc vs. Fmoc), followed by the need for orthogonal deprotection and the stringency of racemization control required.

References

- 1. peptide.com [peptide.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

Ac-His(τ-Trt)-OH in the Synthesis of Bioactive Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of N-acetyl-L-histidine(τ-trityl) (Ac-His(τ-Trt)-OH) in the chemical synthesis of bioactive peptides. Histidine-containing peptides play crucial roles in biological processes, and their successful synthesis is a cornerstone of drug discovery and development. This document outlines the strategic importance of side-chain protection for histidine, details relevant experimental protocols, and presents key data to facilitate the efficient and high-fidelity synthesis of complex peptides.

Introduction: The Challenge of Histidine in Peptide Synthesis

Bioactive peptides are short amino acid sequences, typically containing fewer than 50 residues, that elicit specific biological functions.[1] Their synthesis, most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), allows for precise control over the final product.[1][2] However, certain amino acids present unique challenges. Histidine, with its imidazole side chain, is particularly problematic for two main reasons:

-

Side-Chain Reactivity : The imidazole ring can be acylated by activated amino acids during coupling steps, reducing the efficiency of the desired peptide bond formation.[2]

-

Racemization : The free N(π) of the imidazole ring can catalyze the epimerization of the activated histidine residue, leading to a mixture of D and L enantiomers in the final peptide, which can drastically alter or eliminate its biological activity.[2]

To overcome these issues, the histidine side chain must be protected during synthesis.[2] The trityl (Trt) group is a widely used, acid-labile protecting group for the τ-nitrogen of the imidazole ring (His(τ-Trt)).[3] This protection prevents side-chain acylation and significantly reduces the risk of racemization.[2]

The "Ac-" prefix denotes N-terminal acetylation. This modification is often crucial for bioactive peptides as it can mimic the natural state of a peptide segment within a larger protein and can improve stability and bioavailability by preventing degradation by aminopeptidases.

The Strategic Role of His(τ-Trt) in Fmoc-Based SPPS

This guide focuses on the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which is the most common method for modern peptide synthesis due to its use of milder reaction conditions compared to the older Boc/Bzl strategy.[1][4][5] In this context, the synthesis of a peptide containing an N-terminal acetylated histidine would involve the use of Fmoc-His(τ-Trt)-OH during chain elongation, followed by a final acetylation step on the N-terminus.

The trityl protecting group is orthogonal to the base-labile Fmoc group. This means the Fmoc group on the α-amine can be selectively removed with a mild base (like piperidine) without affecting the acid-labile Trt group on the histidine side chain.[3] The Trt group, along with other acid-labile side-chain protecting groups, is then removed during the final cleavage of the peptide from the resin support using a strong acid like trifluoroacetic acid (TFA).[3][6]

Experimental Workflow and Protocols

The synthesis of a peptide incorporating an N-terminal Ac-His residue follows the standard cyclical process of SPPS.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling Protocols for Fmoc-His(Trt)-OH

The most critical step concerning histidine is the coupling reaction. The choice of coupling reagent is paramount to ensure high efficiency and minimize racemization.[2] While standard carbodiimide reagents like DIC can be used, they often require additives like HOBt to suppress racemization.[7] More advanced aminium/uronium reagents are often preferred.[7][8]

Caption: The activation and coupling of an amino acid during SPPS.

Table 1: Recommended Coupling Reagents and Conditions for Fmoc-His(Trt)-OH

| Coupling Reagent | Additive (Base) | Solvents | Key Considerations | Citations |

| HATU | DIPEA | DMF | Highly efficient and fast-reacting, preferred for rapid protocols with low epimerization. | [7] |

| HBTU | DIPEA, HOBt | DMF | Very efficient with low racemization, especially when HOBt is added. | [7][9] |

| DIC / HOBt | N/A | DMF, DCM | A classic, cost-effective method. HOBt is crucial to minimize racemization of histidine. | [7][8][9] |

| PyBOP | DIPEA | DMF | Provides excellent coupling behavior and good solubility. | [8] |

| DEPBT | DIPEA | DCM/DMF (1:1) | Generates the ODhbt ester, which can considerably reduce racemization of His residues. | [10] |

General Coupling Protocol (using HATU):

-

Following Nα-Fmoc deprotection and washing, swell the resin-bound peptide in DMF.

-

In a separate vessel, dissolve 2-5 equivalents of Fmoc-His(Trt)-OH and 2-5 equivalents of HATU in DMF.

-

Add 4-10 equivalents of DIPEA to the amino acid solution to begin pre-activation.

-

Immediately add the activated amino acid mixture to the resin.

-

Allow the coupling reaction to proceed for 10-60 minutes.

-

Monitor reaction completion using a qualitative method like the Kaiser test.[9]

-

Wash the resin thoroughly with DMF to remove excess reagents.

N-Terminal Acetylation Protocol

After the final amino acid has been coupled and its Nα-Fmoc group removed, the N-terminus is acetylated.

-

Wash the deprotected peptide-resin with DMF.

-

Prepare a capping mixture, typically Acetic Anhydride and a base (e.g., DIPEA or Piperidine) in DMF. A common ratio is Acetic Anhydride/DIPEA/DMF (e.g., 1:1:8).

-

Add the capping mixture to the resin and shake for 30-60 minutes at room temperature.

-

Wash the resin extensively with DMF and DCM and dry under vacuum.

Cleavage and Trt-Group Deprotection

The final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including His(Trt). This is achieved with a strong acid cocktail containing scavengers to prevent re-attachment of the cleaved protecting groups (e.g., the trityl carbocation) to sensitive residues like Tryptophan or Cysteine.[11][12]

Caption: Orthogonal removal of protecting groups in Fmoc-SPPS.

The Trt group is highly acid-labile and can be removed with TFA concentrations as low as 1-10%, though global deprotection typically uses >90% TFA.[3][11] The inclusion of a silane scavenger like triisopropylsilane (TIS or TIPS) is critical to effectively quench the trityl carbocation.[12]

Table 2: Common Cleavage Cocktails for Trt-Group Deprotection

| Reagent Cocktail (v/v/v) | Scavengers | Duration | Key Applications & Notes | Citations |

| TFA / H₂O / TIPS (95:2.5:2.5) | Water, TIPS | 2-3 hours | Standard, robust cocktail for most peptides. | [11] |

| TFA / DCM / TES (10:87.5:2.5) | Triethylsilane (TES) | 30 mins | Milder conditions for selective Trt removal if other, more stable protecting groups are present. | [11] |

| TFA / TIPS / DCM (1:2:97) | TIPS | 30-60 mins | Very mild conditions for selective deprotection on acid-labile resins. | [6] |

| TFA / Phenol / H₂O / TIPS (88:5:5:2) | Phenol, Water, TIPS | 2-4 hours | Used when Arg(Pbf/Pmc) and other sensitive residues are present. | [13] |

General Cleavage Protocol:

-

Place the dry, resin-bound peptide in a reaction vessel.

-

Add the appropriate cleavage cocktail (e.g., TFA/H₂O/TIPS) at a volume of approximately 10 mL per gram of resin.[6]

-

If the peptide contains Cys(Trt) or other Trt-protected side chains, the addition of TIPS is especially important.[12][14]

-

Stir or shake the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The successful synthesis of bioactive peptides containing histidine is critically dependent on the effective protection of the imidazole side chain. The use of a τ-trityl protecting group, in the form of Fmoc-His(τ-Trt)-OH, provides a robust solution to prevent side reactions and, most importantly, to minimize racemization during coupling. When combined with modern coupling reagents like HATU or DEPBT and a well-formulated cleavage cocktail containing scavengers like TIPS, this strategy enables the high-fidelity production of complex, N-terminally acetylated peptides. This guide provides the foundational protocols and strategic considerations necessary for researchers and drug developers to confidently incorporate Ac-His(τ-Trt)-OH into their synthetic targets, paving the way for the discovery and development of novel peptide-based therapeutics.

References

- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. researchgate.net [researchgate.net]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

The Strategic Incorporation of Ac-His(τ-Trt)-OH in Peptide Mimetic Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-acetyl-L-histidine(τ-trityl) (Ac-His(τ-Trt)-OH) as a pivotal building block in the synthesis of advanced peptide mimetics. We delve into the critical role of the trityl protecting group, provide detailed experimental protocols, and present key quantitative data to inform research and development in peptide-based therapeutics.

Core Concepts: The Significance of Ac-His(τ-Trt)-OH

Ac-His(τ-Trt)-OH is a protected amino acid derivative essential for the precise and efficient synthesis of peptides and peptide mimetics containing histidine. The N-terminal acetyl group and the τ-position trityl group on the imidazole side chain offer distinct advantages in synthetic strategies.

The bulky trityl (Trt) group provides robust protection for the imidazole side chain of histidine, a feature of paramount importance in peptide synthesis. This protection prevents undesirable side reactions and, crucially, minimizes the risk of racemization during the coupling process, a common challenge with unprotected histidine residues.[1][2] The trityl group is notably acid-labile, allowing for its removal under specific and controlled acidic conditions, which are orthogonal to the removal of other protecting groups like Fmoc, thus enabling selective deprotection strategies.[3] This dual-protection scheme is instrumental in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[4][5]

Physicochemical Properties and Specifications

Ac-His(τ-Trt)-OH is a white to off-white solid with the following key characteristics:

| Property | Value | Reference |

| CAS Number | 183498-47-7 | [4][6][7] |

| Molecular Formula | C₂₇H₂₅N₃O₃ | [4][6][7] |

| Molecular Weight | 439.51 g/mol | [4] |

| Purity | Typically ≥96% or ≥98% | [4][7] |

| Solubility | Soluble in DMSO | [8] |

| Storage | Room temperature, sealed, dry | [4][7] |

Experimental Protocols

Synthesis of Trt-His(Trt)-OH: A Precursor to Ac-His(τ-Trt)-OH

While the direct synthesis of Ac-His(τ-Trt)-OH is not detailed in the provided search results, a representative protocol for a related compound, N,Nim-ditritylhistidine (Tr-His(Trt)-OH), illustrates the principles of tritylation.

Method A:

-

Add 0.20 g of histidine (1.3 mmol) to a solution of 1.44 g of triphenylmethyl chloride (5.2 mmol) and 0.35 g of anhydrous zinc chloride (2.6 mmol) in 15 mL of acetonitrile (MeCN), while maintaining the temperature at 30-35°C.[9]

-

Stir the solution until it becomes clear (approximately 10 minutes).[9]

-

Rapidly add 0.72 mL of triethylamine (5.2 mmol).[9]

-

After stirring for 15 minutes, pour the clear solution into 200 mL of water under vigorous stirring.[9]

-

Adjust the pH to 3-4 with citric acid and continue stirring for 15 minutes.[9]

-

Filter the resulting suspension and wash the solid with water.[9]

-

Dissolve the solid in acetonitrile to precipitate a crystalline solid.[9]

-

After 2 hours, filter the crystalline solid and wash with MeCN to yield the final product.[9]

Method B:

-

Dissolve 0.20 g of histidine (1.3 mmol) in a solution of 1.08 g of triphenylmethyl chloride (3.9 mmol) and 0.18 g of anhydrous zinc chloride (1.3 mmol) in 15 mL of MeCN, with stirring, not exceeding 40°C.[9]

-

After 30 minutes, a significant amount of solid will precipitate. Add 0.54 mL of triethylamine (3.9 mmol) to dissolve most of the precipitate.[9]

-

After rapid vacuum filtration, allow the clear filtrate to rest for 12 hours to allow for the precipitation of a crystalline solid.[9]

-

Filter the solid and wash with MeCN, a 1:1 mixture of MeCN/H₂O, and methanol to obtain the product.[9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following workflow outlines the general steps for incorporating Ac-His(τ-Trt)-OH into a peptide chain using Fmoc-based SPPS.

Caption: General workflow for SPPS using Ac-His(τ-Trt)-OH.

Trityl Group Deprotection

The acid-labile nature of the trityl group allows for its removal with trifluoroacetic acid (TFA).

-

Treat the peptide-resin with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3]

-

The specific concentration of TFA and the duration of the treatment can be optimized based on the stability of other protecting groups and the peptide sequence. For instance, the Trt group is more labile than Mmt (4-methoxytrityl) and Mtt (4-methyltrityl) groups.[3]

-

Following cleavage, the peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.

Application in Peptide Mimetics and Signaling Pathways

Histidine residues are crucial in the function of many peptides and proteins due to the unique properties of the imidazole side chain, which can act as a proton donor or acceptor at physiological pH. Peptide mimetics incorporating histidine analogs are therefore of significant interest in drug discovery.

Targeting Tau Aggregation in Neurodegenerative Diseases

One area of active research is the development of peptide-based inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies.[10] While the provided search results do not directly link Ac-His(τ-Trt)-OH to a specific tau aggregation inhibitor, the design of such peptides often involves the strategic placement of key amino acids. Histidine's ability to engage in hydrogen bonding and π-π stacking interactions makes it a candidate for disrupting the aggregation process.

The signaling pathways involved in tau pathology are complex and involve multiple kinases and phosphatases that regulate tau phosphorylation. A simplified representation is provided below.

Caption: Simplified signaling cascade in tau pathology.

Modulation of Hormonal Signaling

Peptide mimetics are also developed to modulate hormonal pathways. For example, analogs of melanocortin have been synthesized for their therapeutic potential in a variety of physiological processes.[5] Histidine is a key residue in the native melanocyte-stimulating hormone (α-MSH) sequence and is critical for receptor binding and activation. The synthesis of complex cyclic peptide mimetics, such as Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH₂, highlights the importance of protected histidine derivatives in their construction.[5]

Furthermore, small molecule peptides have been investigated for their ability to increase circulating testosterone levels by interacting with the voltage-dependent anion channel (VDAC1) in the mitochondria of Leydig cells, a critical step in steroidogenesis.[11] The design of such orally active peptides often involves modifications to a core sequence, and the inclusion of histidine could be explored to enhance their activity or pharmacokinetic properties.

The following diagram illustrates the logical relationship in the development of such therapeutic peptides.

Caption: Logical workflow for peptide mimetic development.

Conclusion

Ac-His(τ-Trt)-OH is a valuable and versatile building block for the synthesis of complex peptide mimetics. The strategic use of its protecting groups facilitates high-yield, high-purity synthesis while minimizing common side reactions and racemization. Its application in the development of therapeutics targeting neurodegenerative diseases and hormonal dysregulation underscores its importance in modern drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize Ac-His(τ-Trt)-OH in their peptide synthesis endeavors.

References

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. peptide.com [peptide.com]

- 4. Ac-His(Trt)-OH [myskinrecipes.com]

- 5. US20120226018A1 - Process for the Synthesis of Ac-Arg-Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2 - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. calpaclab.com [calpaclab.com]

- 8. glpbio.com [glpbio.com]

- 9. TRT-HIS(TRT)-OH synthesis - chemicalbook [chemicalbook.com]

- 10. A novel peptide-based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oral administration of VDAC1-derived small molecule peptides increases circulating testosterone levels in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Coupling Ac-His(τ-Trt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the efficient and low-racemization coupling of N-acetyl-τ-trityl-histidine (Ac-His(τ-Trt)-OH) in Solid-Phase Peptide Synthesis (SPPS). The protocol is designed to address the significant challenge of racemization associated with histidine derivatives during peptide synthesis.

Introduction

Histidine is a critical amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. However, the unprotected imidazole ring can lead to side reactions, and the chiral center of histidine is particularly susceptible to racemization during activation and coupling in SPPS. The use of a trityl (Trt) protecting group on the τ-nitrogen of the imidazole ring helps to prevent side-chain acylation, but the risk of racemization at the α-carbon remains a primary concern. The N-terminal acetylation of histidine is a common modification in synthetic peptides to mimic natural proteins or to enhance stability.

The following protocol and recommendations are based on best practices established for the coupling of the structurally similar and extensively studied Fmoc-His(Trt)-OH. The selection of appropriate coupling reagents and bases is paramount to achieving high coupling efficiency while minimizing the loss of stereochemical integrity.

Key Considerations for Coupling Ac-His(τ-Trt)-OH

-

Racemization: The primary challenge in coupling His(Trt)-OH derivatives is the high propensity for racemization. This is influenced by the choice of coupling reagent, base, and reaction conditions.

-

Coupling Reagents: Phosphonium and imonium/uronium salt-based coupling reagents are generally preferred for their efficiency. However, their potential to induce racemization in sensitive amino acids like histidine necessitates careful selection. Carbodiimide-based methods, especially with racemization-suppressing additives, are also effective.

-

Bases: The choice of base is critical. While N,N-diisopropylethylamine (DIPEA) is commonly used in SPPS, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases such as 2,4,6-collidine are recommended to suppress racemization during the coupling of histidine derivatives.

-

Pre-activation Time: A short pre-activation time of the amino acid before addition to the resin can help minimize side reactions, including racemization.

Recommended Coupling Reagents and Conditions

The selection of the coupling reagent is a critical factor for the successful incorporation of Ac-His(τ-Trt)-OH with minimal racemization. Based on studies with the analogous Fmoc-His(Trt)-OH, the following reagents and conditions are recommended.

| Coupling Reagent/Method | Additive | Base | Key Advantages & Considerations |

| DEPBT | - | DIPEA or NMM | Known for its remarkable resistance to racemization, making it a reagent of choice for coupling Fmoc-His(Trt)-OH.[1] |

| DIC / OxymaPure® | OxymaPure® | DIPEA or NMM | OxymaPure® is a non-explosive alternative to HOBt and HOAt, offering high coupling rates with low racemization.[1] The DIC/Oxyma combination has been shown to be effective in suppressing racemization.[2] |

| COMU® | - | DIPEA or NMM | A modern coupling reagent with coupling efficiencies comparable to HATU but with superior racemization suppression relative to HOBt-based reagents.[3] |

| HCTU | - | DIPEA or NMM | Offers a good balance of high coupling efficiency and effective racemization suppression.[3] |

| PyBOP / HOBt | HOBt | NMM | A classic and effective combination for peptide coupling. The use of NMM is preferred to reduce the risk of racemization. |

Experimental Protocol: Coupling of Ac-His(τ-Trt)-OH

This protocol describes the manual coupling of Ac-His(τ-Trt)-OH onto a solid support-bound peptide chain with a free N-terminal amine. The protocol is based on a standard 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Ac-His(τ-Trt)-OH

-

Coupling Reagent (e.g., DEPBT, HCTU, or DIC/OxymaPure®)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

-

Kaiser test or other ninhydrin-based test reagents

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Preparation:

-

If the preceding amino acid was Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Ac-His(τ-Trt)-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the chosen coupling reagent (e.g., HCTU, 3-5 equivalents) and the base (e.g., NMM, 6-10 equivalents) to the amino acid solution.

-

Allow for a brief pre-activation period of 1-2 minutes.

-

Immediately add the activated amino acid solution to the reaction vessel containing the washed and swelled resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The optimal coupling time may vary depending on the sequence and should be monitored.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

-

A negative Kaiser test (colorless or yellowish beads) indicates that the coupling reaction is complete.

-

If the Kaiser test is positive, the coupling reaction is incomplete. In this case, the coupling step can be repeated with a fresh solution of activated Ac-His(τ-Trt)-OH (a "double coupling").

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the vessel.

-

Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any excess reagents and by-products.

-

The resin is now ready for the next step in the SPPS cycle (e.g., Fmoc deprotection of the subsequent amino acid).

-

Workflow for Ac-His(τ-Trt)-OH Coupling

Figure 1. Workflow for the coupling of Ac-His(τ-Trt)-OH in SPPS.

Signaling Pathway and Logical Relationships in Racemization Suppression

The key to minimizing racemization during the coupling of Ac-His(τ-Trt)-OH lies in the careful selection of reagents that influence the reaction pathway. The following diagram illustrates the logical relationships between reagent choices and the desired outcome of suppressed racemization.

Figure 2. Logical relationship for suppressing racemization.

Conclusion

The successful incorporation of Ac-His(τ-Trt)-OH into a peptide sequence hinges on a carefully optimized coupling strategy that prioritizes the suppression of racemization. By selecting appropriate coupling reagents such as DEPBT or DIC/OxymaPure®, and utilizing weaker bases like NMM, researchers can achieve high-yield synthesis of histidine-containing peptides with excellent stereochemical purity. The provided protocol and workflow offer a robust starting point for scientists and professionals in peptide research and drug development. It is always recommended to perform small-scale test couplings to optimize conditions for a specific peptide sequence.

References

Standard Procedures for Incorporating N-acetylated Histidine: Application Notes and Protocols

For researchers, scientists, and drug development professionals, the site-specific incorporation of N-acetylated histidine into peptides and proteins is a critical tool for investigating the roles of this post-translational modification in biological processes. N-acetylation can influence protein structure, stability, and function, making it a key area of study in cellular signaling and drug design. These application notes provide detailed protocols for the chemical synthesis and incorporation of N-acetylated histidine, as well as methods for its detection and analysis.

Chemical Synthesis of N-acetyl-L-histidine for Peptide Synthesis

The incorporation of N-acetylated histidine into a specific site within a peptide sequence during solid-phase peptide synthesis (SPPS) requires a pre-synthesized, appropriately protected N-acetyl-L-histidine monomer. The most common approach for Fmoc-based SPPS is the synthesis of Nα-Fmoc-Nτ-acetyl-L-histidine or Nα-Fmoc-Nπ-acetyl-L-histidine. However, direct acetylation of the imidazole nitrogen can be challenging. A more straightforward and widely used method is to acetylate the α-amino group of histidine. This Nα-acetyl-L-histidine can then be used to couple to the N-terminus of a peptide chain during SPPS.

Protocol 1: Synthesis of Nα-acetyl-L-histidine

This protocol describes the acetylation of the alpha-amino group of L-histidine.

Materials:

-

L-histidine

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve L-histidine in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride to the cooled solution. The molar ratio of acetic anhydride to L-histidine should be approximately 1.1:1.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly add the reaction mixture to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid and quench the remaining acetic anhydride. Be cautious as this will generate CO₂ gas.

-

The Nα-acetyl-L-histidine will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold ethanol and then diethyl ether.

-

Dry the product under vacuum.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Incorporation of N-acetylated Histidine via Solid-Phase Peptide Synthesis (SPPS)

N-terminal acetylation is a common modification in peptide synthesis and can be performed on-resin after the final amino acid has been coupled.[1] This "capping" procedure acetylates the free N-terminal amine of the peptide.[2]

Protocol 2: On-Resin N-terminal Acetylation

This protocol is for the acetylation of the N-terminal amino acid of a peptide synthesized on a solid support.

Materials:

-

Peptide-resin with a free N-terminus

-

Acetylation reagent: 10% acetic anhydride in N,N-Dimethylformamide (DMF)[2]

-

Dichloromethane (DCM)[2]

-

Methanol[2]

-

Peptide synthesis vessel with a frit

-

Shaker or vortex mixer

Procedure:

-

Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the final Fmoc deprotection step.

-

Add the acetylation reagent to the resin. Use a sufficient volume to swell the resin completely.

-

Agitate the mixture at room temperature for 30-60 minutes.[3]

-

To monitor the completion of the reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates that all primary amines have been acetylated.